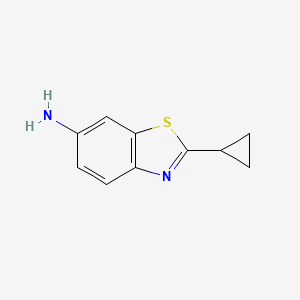2-Cyclopropyl-1,3-benzothiazol-6-amine
CAS No.: 58460-17-6
Cat. No.: VC3376604
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58460-17-6 |
|---|---|
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-cyclopropyl-1,3-benzothiazol-6-amine |
| Standard InChI | InChI=1S/C10H10N2S/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2 |
| Standard InChI Key | KRMTVFAYLHDXIT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=C(S2)C=C(C=C3)N |
| Canonical SMILES | C1CC1C2=NC3=C(S2)C=C(C=C3)N |
Introduction
Chemical Properties
Structural Information
2-Cyclopropyl-1,3-benzothiazol-6-amine possesses the molecular formula C₁₀H₁₀N₂S with a molecular weight of 190.27 g/mol . The compound's structure can be described as a benzothiazole core with a cyclopropyl substituent at position 2 and an amino group at position 6. Its chemical structure can be represented using various notations, including SMILES (C1CC1C2=NC3=C(S2)C=C(C=C3)N) and InChI (1S/C10H10N2S/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2) .
Physical and Chemical Characteristics
The physical and chemical properties of 2-Cyclopropyl-1,3-benzothiazol-6-amine are summarized in the following table:
Table 1: Key Properties of 2-Cyclopropyl-1,3-benzothiazol-6-amine
The compound exhibits hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These properties necessitate appropriate handling precautions during research and manufacturing processes.
Structural Comparison with Related Compounds
Comparison with 2-cyclopropyl-1,3-benzoxazol-6-amine
A structurally related compound, 2-cyclopropyl-1,3-benzoxazol-6-amine, shares significant similarities with our target compound but contains an oxygen atom in place of sulfur in the heterocyclic ring . This substitution, while seemingly minor, can significantly alter the compound's electronic properties, lipophilicity, and biological activity profiles. The molecular formula of this oxazole analog is C₁₀H₁₀N₂O with a molecular weight of 174.20 g/mol .
Table 2: Comparison Between 2-Cyclopropyl-1,3-benzothiazol-6-amine and Related Compounds
| Property | 2-Cyclopropyl-1,3-benzothiazol-6-amine | 2-cyclopropyl-1,3-benzoxazol-6-amine | 2-(2-Cyclopropyl-1,3-benzothiazol-6-yl)acetic acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂S | C₁₀H₁₀N₂O | C₁₂H₁₁NO₂S |
| Molecular Weight | 190.27 g/mol | 174.20 g/mol | 233.29 g/mol |
| Heterocyclic Core | Benzothiazole (contains S) | Benzoxazole (contains O) | Benzothiazole (contains S) |
| Position 2 Substituent | Cyclopropyl | Cyclopropyl | Cyclopropyl |
| Position 6 Substituent | Amine (-NH₂) | Amine (-NH₂) | Acetic acid (-CH₂COOH) |
| InChIKey | KRMTVFAYLHDXIT-UHFFFAOYSA-N | ZXHKSGMKRLUKHC-UHFFFAOYSA-N | JBANFICGESXXBH-UHFFFAOYSA-N |
Relationship to 2-(2-Cyclopropyl-1,3-benzothiazol-6-yl)acetic acid
Another related compound is 2-(2-Cyclopropyl-1,3-benzothiazol-6-yl)acetic acid, which shares the 2-cyclopropyl-1,3-benzothiazole scaffold but features an acetic acid group at position 6 instead of an amine . This difference in functional group significantly alters the compound's physicochemical properties, including solubility, acid-base behavior, and potential biological interactions. The molecular formula of this derivative is C₁₂H₁₁NO₂S with a molecular weight of 233.29 g/mol .
Synthetic Approaches
Predicted Physical Properties
For 2-cyclopropyl-1,3-benzoxazol-6-amine (the oxygen analog), predicted collision cross-section data has been reported, which may provide insight into the potential physical behavior of our target compound:
Table 3: Predicted Collision Cross Section for 2-cyclopropyl-1,3-benzoxazol-6-amine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.08660 | 136.7 |
| [M+Na]⁺ | 197.06854 | 151.9 |
| [M+NH₄]⁺ | 192.11314 | 146.7 |
| [M+K]⁺ | 213.04248 | 148.6 |
| [M-H]⁻ | 173.07204 | 148.9 |
| [M+Na-2H]⁻ | 195.05399 | 146.6 |
| [M]⁺ | 174.07877 | 143.5 |
| [M]⁻ | 174.07987 | 143.5 |
Similar collision cross-section values might be expected for 2-Cyclopropyl-1,3-benzothiazol-6-amine, though likely with slight variations due to the larger atomic radius of sulfur compared to oxygen.
Research Applications and Future Perspectives
Molecular Hybridization Approaches
Molecular hybridization, involving the combination of two or more pharmacophoric moieties, represents a promising strategy for developing new bioactive compounds. 2-Cyclopropyl-1,3-benzothiazol-6-amine could serve as a key structural component in such approaches, potentially leading to novel hybrid molecules with enhanced or synergistic biological activities .
Future Research Directions
Future research on 2-Cyclopropyl-1,3-benzothiazol-6-amine might focus on:
-
Development of efficient and scalable synthetic routes
-
Comprehensive evaluation of its physicochemical properties
-
Systematic assessment of its biological activities
-
Structure-activity relationship studies through the synthesis of structural analogs
-
Molecular docking and in silico studies to predict potential biological targets
-
Investigation of its potential as a starting material for the development of more complex bioactive molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume